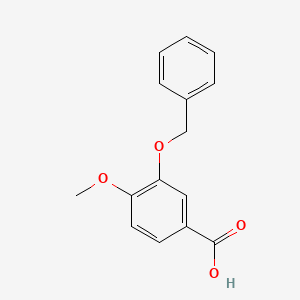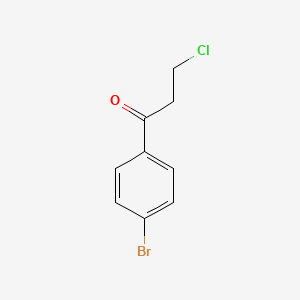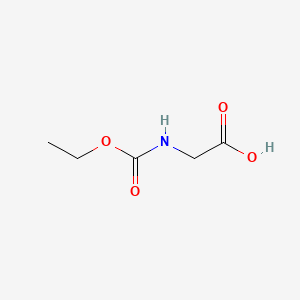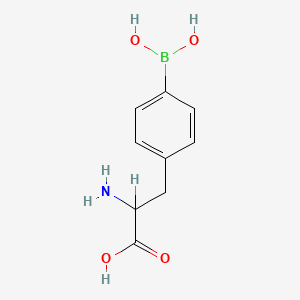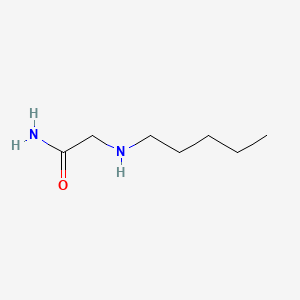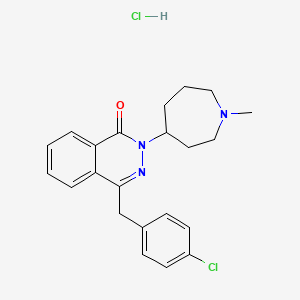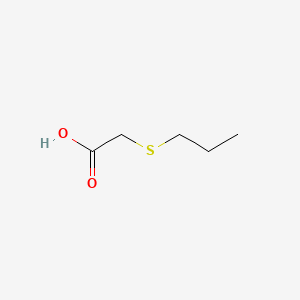
2-Benzylaniline
概要
説明
2-Benzylaniline, also known as 2-Aminodiphenylmethane, is an organic compound with the molecular formula C6H5CH2C6H4NH2 . It is used in the study of efficient and convenient heterogeneous palladium-catalyzed regioselective deuteration at the benzylic position .
Synthesis Analysis
The electropolymerisation of N-benzylaniline at transparent Indium Tin Oxide glass electrodes has been investigated by UV-visible spectroelectrochemistry . N-benzylaniline on electrochemical oxidation in aqueous sulfuric acid solution produces an adherent conducting polymer film at the platinum electrode .
Molecular Structure Analysis
The linear formula of 2-Benzylaniline is C6H5CH2C6H4NH2 . The molecular weight is 183.25 . The structure of 2-Benzylaniline consists of an aniline with two benzyl groups as substituents on the nitrogen .
Chemical Reactions Analysis
2-Benzylaniline is involved in the synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives, which are a novel series of 5-HT(2A/2C) receptor antagonists .
Physical And Chemical Properties Analysis
2-Benzylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 311.7±0.0 °C at 760 mmHg, and a flash point of 159.7±14.6 °C . It has a molar refractivity of 59.8±0.3 cm3, and a molar volume of 171.1±3.0 cm3 .
科学的研究の応用
Electropolymerisation
2-Benzylaniline: has been utilized in the electropolymerisation process to create conducting polymer films. When subjected to electrochemical oxidation in aqueous sulfuric acid solution, it produces an adherent film at the platinum electrode . This application is significant in the development of electronic and optoelectronic devices.
Solvent Extraction Method
In the field of analytical chemistry, 2-Benzylaniline is used in the separation of tervalent metals like gallium, indium, and thallium through solvent extraction methods . This process is crucial for the purification of these metals for various industrial and research purposes.
VEGF-2 Inhibition
In medical research, derivatives of 2-Benzylaniline have been designed as inhibitors of vascular endothelial growth factor (VEGF)-2. These compounds are synthesized to target the VEGFR-2 kinase domain, which is vital in the study of cancer angiogenesis .
Green Chemistry
2-Benzylaniline: is synthesized using green chemistry techniques, employing natural berry fruit juice freeze-dried extract as a natural acid catalyst . This approach emphasizes the importance of environmentally friendly methods in chemical synthesis.
Antioxidant Activity
Schiff bases derived from 2-Benzylaniline have shown potential antioxidant activity. These compounds are synthesized using green chemistry methodologies and tested for their efficacy on human skin . This application is particularly relevant in the cosmetic industry for developing skin care products.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of pharmaceutically important molecules. Schiff bases of 2-Benzylaniline exhibit antibacterial, antifungal, and herbicidal properties, making them valuable in the pharmaceutical industry .
Safety And Hazards
特性
IUPAC Name |
2-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBGCPUQNFAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182339 | |
| Record name | 2-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylaniline | |
CAS RN |
28059-64-5 | |
| Record name | 2-Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28059-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028059645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unexpected products formed during the thermal cyclization of 2-Benzylaniline derivatives?
A1: While six-membered heterocyclic compounds are expected, thermal cyclization of N-alkyl-2-Benzylaniline derivatives surprisingly yields 2-Phenylindole and 2,3-diphenylindole in addition to the anticipated acridine and anthracene products. []
Q2: How does the structure of the principal agent in a tablet formulation containing polyvinylpolypyrrolidone (PVPP) influence its dissolution rate after storage under high temperature and humidity?
A2: Research indicates that compounds with lower affinity for PVPP, like 2-Benzylaniline, exhibit a more pronounced decrease in dissolution rate compared to compounds with higher affinity. This suggests that the interaction between the principal agent and PVPP plays a role in moisture absorption and subsequent dissolution behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




